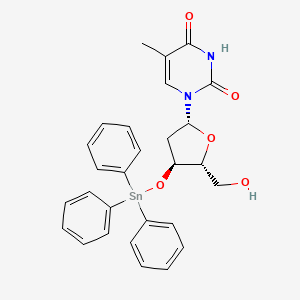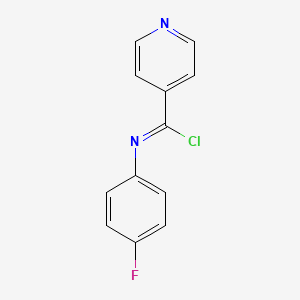
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride is a chemical compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with a 4-fluorophenyl group and a carboximidoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride typically involves the reaction of 4-fluorobenzonitrile with pyridine-4-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-(4-fluorophenyl)pyridine-4-carboximidamide, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .
Applications De Recherche Scientifique
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride include:
4-Fluoropyridine: A simpler analog with a fluorine atom on the pyridine ring.
4-Fluorobenzonitrile: A precursor used in the synthesis of the target compound.
N-(4-Fluorophenyl)pyridine-4-carboxamide: A related compound with an amide group instead of a carboximidoyl chloride.
Uniqueness
This compound is unique due to its specific functional groups that allow for versatile chemical transformations and applications. Its combination of a fluorophenyl group and a carboximidoyl chloride moiety provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
652148-54-4 |
|---|---|
Formule moléculaire |
C12H8ClFN2 |
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)pyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C12H8ClFN2/c13-12(9-5-7-15-8-6-9)16-11-3-1-10(14)2-4-11/h1-8H |
Clé InChI |
MTHXYAQRDJRPIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
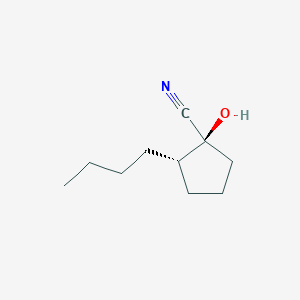
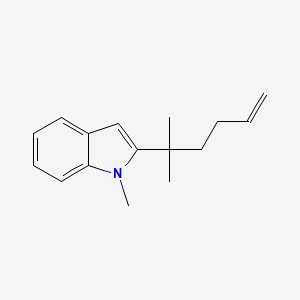
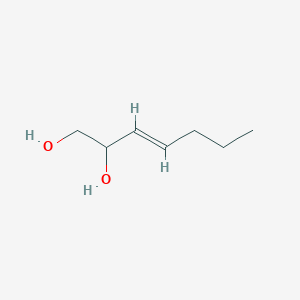
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)

![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

